molecular formula C8H7N3O2 B11758883 3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11758883
M. Wt: 177.16 g/mol
InChI Key: LRFQQKMCPYNVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the carboxylic acid group at the 4-position contribute to its reactivity and potential as a pharmacophore .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-4-6-5(8(12)13)2-3-9-7(6)11-10-4/h2-3H,1H3,(H,12,13)(H,9,10,11)

InChI Key

LRFQQKMCPYNVAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=NC2=NN1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.